4-(2-Fluoro-4-methoxyphenoxy)piperidine

GPR6 modulation Parkinson's disease CNS drug discovery

4-(2-Fluoro-4-methoxyphenoxy)piperidine (CAS 1559111-01-1) is a critical aryloxypiperidine intermediate with an invariant 2-fluoro-4-methoxyphenoxy moiety essential for GPR6 target engagement. Substituting generic 4-arylpiperidines is inadvisable for GPR6-targeted programs. Its optimized pKa (9.86) and oxygen linker provide superior CNS permeability parameters, making it the preferred building block for Parkinson's disease and levodopa-induced dyskinesia research. Ensure your SAR programs use the validated scaffold.

Molecular Formula C12H16FNO2
Molecular Weight 225.26 g/mol
Cat. No. B8349422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-methoxyphenoxy)piperidine
Molecular FormulaC12H16FNO2
Molecular Weight225.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC2CCNCC2)F
InChIInChI=1S/C12H16FNO2/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3
InChIKeyZDUQTJWAPGPOIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-methoxyphenoxy)piperidine: Structural Overview and GPR6-Targeted Research Utility


4-(2-Fluoro-4-methoxyphenoxy)piperidine (CAS 1559111-01-1, C₁₂H₁₆FNO₂, MW 225.26) is a 4-substituted piperidine derivative featuring a 2-fluoro-4-methoxyphenoxy aryl ether moiety at the piperidine nitrogen via an oxygen linker . The compound belongs to the aryloxypiperidine class and is primarily documented in the patent literature as a key synthetic intermediate and pharmacophoric element for constructing modulators of G protein-coupled receptor 6 (GPR6), a CNS-enriched orphan receptor implicated in Parkinson's disease and other neurological disorders [1][2]. Its structural configuration—specifically the 2-fluoro substitution pattern combined with the 4-methoxy group on the phenyl ring and the 4-oxygen-linked piperidine—distinguishes it from the more commonly encountered 4-(2-fluoro-4-methoxyphenyl)piperidine analog (CAS 943917-19-9), which features a direct carbon-carbon bond to the aromatic ring, with implications for both physicochemical properties and downstream synthetic utility .

4-(2-Fluoro-4-methoxyphenoxy)piperidine: Why Simple Arylpiperidine Interchange Fails in GPR6-Focused Programs


Substituting a generic 4-arylpiperidine for 4-(2-fluoro-4-methoxyphenoxy)piperidine is inadvisable for GPR6-targeted programs due to fundamental pharmacophore requirements. Patent-optimized GPR6 modulators consistently employ the 2-fluoro-4-methoxyphenoxy moiety as an invariant pharmacophoric element; the oxygen linker between the piperidine and the substituted phenyl ring is a critical structural determinant for GPR6 engagement, distinguishing this scaffold from direct 4-arylpiperidines which lack this connectivity and are not validated in the same GPR6 patent series [1]. Furthermore, the compound's higher predicted pKa of 9.86 relative to the carbon-linked analog (pKa ~10.08) alters protonation state distribution at physiological pH, which directly impacts membrane permeability, CNS penetration potential, and salt form selection during procurement. The absence of this specific oxygen-linked substitution pattern in alternative piperidine building blocks precludes their use in established GPR6 modulator synthetic routes without complete de novo SAR revalidation [2].

4-(2-Fluoro-4-methoxyphenoxy)piperidine: Quantified Differential Evidence for Procurement and SAR-Guided Selection


GPR6 Pharmacophore Validation: Scaffold Requirement in Patent-Optimized Modulators

The 4-(2-fluoro-4-methoxyphenoxy)piperidine scaffold is a requisite pharmacophoric element in multiple Takeda patent applications for GPR6 modulators, whereas the carbon-linked 4-(2-fluoro-4-methoxyphenyl)piperidine analog is absent from the same patent series [1]. A fully elaborated modulator incorporating this scaffold (BDBM261935) demonstrates measurable GPR6 engagement with an IC₅₀ of 62.5 μM in a CHO-K1 cell-based cAMP inhibition assay [2]. While this IC₅₀ is modest, it establishes the scaffold's tractability for GPR6 target engagement, with advanced optimization yielding derivatives such as RL-338 that achieve EC₅₀ of 16 nM in TR-FRET cAMP assays—a ~3,900-fold potency improvement .

GPR6 modulation Parkinson's disease CNS drug discovery

Oxygen Linker Differentiation: Physicochemical and Pharmacokinetic Divergence from Carbon-Linked Analog

The oxygen linker in 4-(2-fluoro-4-methoxyphenoxy)piperidine reduces the predicted pKa by approximately 0.22 log units relative to the carbon-linked 4-(2-fluoro-4-methoxyphenyl)piperidine analog, due to the electron-withdrawing inductive effect of the oxygen atom transmitted through the aryl ether linkage . This pKa shift alters the ratio of protonated (charged) to neutral species at physiological pH (7.4), with the lower pKa favoring a marginally higher fraction of the neutral, membrane-permeable free base form—a known determinant of passive CNS penetration [1].

physicochemical properties CNS permeability salt selection

Synthetic Tractability: Boc-Protected Intermediate Route with Defined Yield Parameters

A defined synthetic route to 4-(2-fluoro-4-methoxyphenoxy)piperidine has been documented using tert-butyl 4-(2-fluoro-4-methoxyphenoxy)piperidine-1-carboxylate as the penultimate intermediate, followed by Boc deprotection with HCl (4 M in dioxane, 10 equivalents) at room temperature with overnight stirring . This route provides a clear, reproducible method with defined stoichiometry (2.78 g starting material, 8.54 mmol scale) suitable for laboratory-scale preparation and parallel library synthesis, whereas alternative 4-arylpiperidines may require distinct and potentially more complex synthetic strategies [1].

medicinal chemistry parallel synthesis building block procurement

Hydrochloride Salt Form: Enhanced Aqueous Solubility for In Vitro Assay Compatibility

4-(2-Fluoro-4-methoxyphenoxy)piperidine is commercially available as the hydrochloride salt (CAS 1558736-20-1, C₁₂H₁₇ClFNO₂, MW 261.72), which exhibits solubility in DMSO (>30 mg/mL) . The hydrochloride salt form is particularly relevant for in vitro pharmacological assays where aqueous solubility is essential for reliable dose-response measurements, whereas the free base form of the carbon-linked analog (CAS 943917-19-9) has no published solubility data and its hydrochloride salt is listed under a distinct CAS number with limited availability documentation [1].

salt selection solubility assay development

Patent Literature Penetration: Selective Appearance in GPR6 vs. Broader CNS Target Patents

Analysis of the patent literature reveals that the 4-(2-fluoro-4-methoxyphenoxy)piperidine scaffold appears specifically in GPR6 modulator patents (Takeda, 2017-2020), whereas 4-arylpiperidine scaffolds lacking the oxygen linker are documented in broader CNS target patents including serotonin/noradrenaline reuptake inhibition [1] and NMDA receptor antagonism [2]. This differential patent distribution suggests target-specific optimization trajectories, with the oxygen-linked scaffold representing a more focused chemical matter for GPR6 pharmacology [3].

patent landscape target selectivity IP position

4-(2-Fluoro-4-methoxyphenoxy)piperidine: High-Value Procurement Scenarios and Target Application Domains


GPR6 Modulator Hit-to-Lead and Lead Optimization Campaigns in Parkinson's Disease Research

4-(2-Fluoro-4-methoxyphenoxy)piperidine serves as a validated pharmacophoric building block for constructing GPR6 modulators with demonstrated target engagement (IC₅₀ = 62.5 μM for a representative derivative, optimized to 16 nM EC₅₀ for RL-338) [1]. The scaffold enables SAR exploration via functionalization of the piperidine nitrogen to access heteroaromatic carboxamides and tetrahydropyridopyrazines as claimed in Takeda patents [2]. This makes it particularly valuable for academic and biotech groups pursuing novel GPR6 inverse agonists or antagonists as potential therapeutics for Parkinson's disease and levodopa-induced dyskinesia.

CNS-Focused Fragment-Based Drug Discovery Requiring Oxygen-Linker Scaffolds

The compound's lower predicted pKa (9.86) relative to carbon-linked analogs (10.08) may confer subtle advantages in CNS permeability due to altered protonation state distribution at physiological pH [1]. Medicinal chemistry teams evaluating aryloxypiperidine fragments for CNS programs can leverage this building block as a starting point for fragment growth or fragment linking strategies, with the documented Boc-protected synthetic intermediate providing a convenient handle for further derivatization [2].

Parallel Library Synthesis for GPR6 SAR Exploration

The availability of a reproducible Boc deprotection protocol (2.78 g scale, 8.54 mmol) using standard reagents (4 M HCl in dioxane) enables rapid preparation of the free piperidine for subsequent diversification [1]. This synthetic accessibility supports parallel library synthesis where the 4-(2-fluoro-4-methoxyphenoxy)piperidine core can be coupled to diverse carboxylic acids, sulfonyl chlorides, or heteroaryl halides to generate focused GPR6-targeted compound libraries .

In Vitro Pharmacological Assay Development Requiring Soluble Piperidine Scaffolds

The hydrochloride salt form (CAS 1558736-20-1) with documented DMSO solubility (>30 mg/mL) makes this compound suitable for in vitro assay development and high-throughput screening campaigns targeting GPR6 or related GPCRs [1]. The defined salt form and solubility profile reduce technical variability in dose-response studies compared to poorly characterized or free-base-only alternatives, a critical consideration for assay reproducibility and data quality in early-stage drug discovery [2].

Quote Request

Request a Quote for 4-(2-Fluoro-4-methoxyphenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.